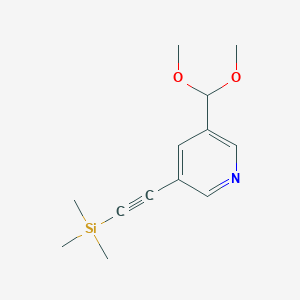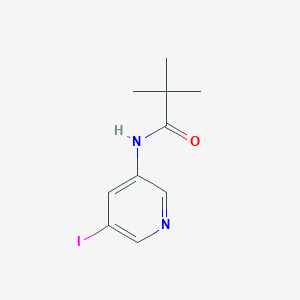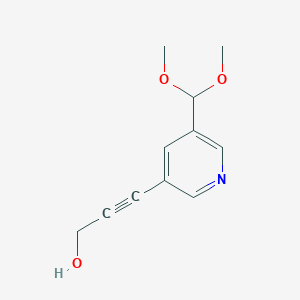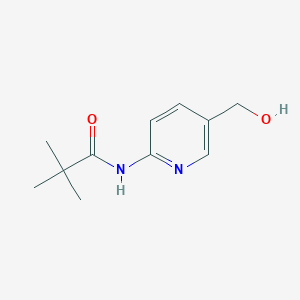
(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine
Vue d'ensemble
Description
“(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine” is a chemical compound with the linear formula C10H11O1N3 . It is a solid substance and its CAS Number is 12025-32-0 .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which “this compound” is a part of, involves reactions of acid hydrazides with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 353.1±52.0 °C at 760 mmHg, and a flash point of 167.4±30.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 0.81, and its ACD/LogD (pH 7.4) is 0.78 .Applications De Recherche Scientifique
1. Anti-tumor Potential
(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine derivatives have demonstrated promising anti-tumor potential. A study by Ramazani et al. (2014) synthesized a series of these compounds and tested them against various cancer cell lines. Some compounds showed better cytotoxic activity than the reference drug doxorubicin, particularly against A549, HT29, HT1080, and MCF-7 cells. This suggests their potential as effective anti-cancer agents (Ramazani et al., 2014).
2. Anticoagulant Agents
Research indicates that 1,3,4-oxadiazole derivatives, including this compound, may have significant anticoagulant properties. Iyer et al. (2016) synthesized and tested a series of these compounds, which showed an increase in prothrombin time and clotting time, indicating potential as anticoagulant therapy agents. This highlights their potential in the treatment and management of blood clotting disorders (Iyer et al., 2016).
3. Antimicrobial Activity
Compounds based on this compound have shown promising results in antimicrobial studies. A study conducted by Kapadiya et al. (2020) synthesized a series of these compounds, which demonstrated in vitro antibacterial activity against various strains of bacteria and fungi, suggesting their potential in treating infections (Kapadiya et al., 2020).
4. Neuroprotective Activity
These compounds have also been explored for their neuroprotective properties. Clutterbuck et al. (2009) reported on oxadiazolylindazole sodium channel modulators that demonstrated neuroprotective activity in hippocampal neurons. This could imply their potential use in treating neurological disorders or brain injuries (Clutterbuck et al., 2009).
5. Corrosion Inhibition
Amid the diverse applications, these compounds have been studied for their role in corrosion inhibition. Ammal et al. (2018) found that 1,3,4-oxadiazole derivatives are effective in inhibiting corrosion of mild steel in acidic environments, a property valuable in industrial applications (Ammal et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine are currently under investigation. As a unique chemical compound, it is expected to interact with specific proteins or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
The exact mode of action of this compound is not fully understood at this time. It is believed that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter the activity of the target, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. These effects are expected to be the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Analyse Biochimique
Biochemical Properties
(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing neurotransmission. Additionally, this compound has been observed to bind to various proteins, altering their conformation and activity. These interactions highlight the potential of this compound in modulating biochemical pathways and influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, this compound binds to the active site of acetylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound has been shown to interact with transcription factors, leading to changes in gene expression that promote cell survival and proliferation. These molecular interactions provide a comprehensive understanding of how this compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. For instance, prolonged exposure to this compound has been associated with continuous activation of cell signaling pathways and persistent changes in gene expression. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels in the brain . At higher doses, this compound can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of cholinergic signaling and the accumulation of the compound in tissues. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These findings underscore the importance of dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or sulfate during phase II metabolism, facilitating their excretion from the body. The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy, making it essential to understand these processes for effective drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is transported by specific carrier proteins that facilitate its uptake and distribution to target sites. The localization and accumulation of this compound in tissues can influence its therapeutic and toxic effects, highlighting the importance of understanding its transport mechanisms in drug development.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function. For instance, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
(5-benzyl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPEHJDTFADTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640516 | |
| Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933756-55-9 | |
| Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)
![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)
![5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325008.png)
![5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325009.png)
![3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1325010.png)
![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)
![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)
![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)
